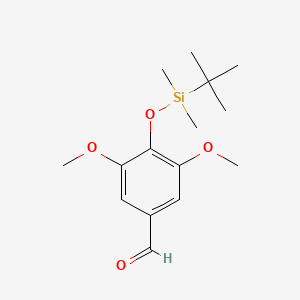

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde

Übersicht

Beschreibung

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is a versatile material used in various scientific research studies. It finds applications in organic synthesis, drug development, and material science. It is a white solid and is soluble in most organic solvents .

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyldimethylsilyloxyacetaldehyde, which is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .Molecular Structure Analysis

The molecular structure of similar compounds like (tert-Butyldimethylsilyloxy)acetaldehyde has a linear formula of (CH3)3CSi(CH3)2OCH2CHO . The CAS Number is 102191-92-4 . The molecular weight is 174.31 .Chemical Reactions Analysis

The chemical reactions involving similar compounds like (tert-Butyldimethylsiloxy)acetaldehyde are used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like (tert-Butyldimethylsiloxy)acetaldehyde include a refractive index of n20/D 1.432 (lit.) , boiling point of 165-167 °C (lit.) , and a density of 0.915 g/mL at 25 °C (lit.) . It is a white solid and is soluble in most organic solvents .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-tert-Butyldimethylsilyloxy-3,5-dimethoxybenzaldehyde: is a valuable reagent in organic synthesis. Its silyl ether moiety serves as a protective group for the hydroxyl function during chemical reactions. This allows for selective reactions to occur at other reactive sites without interference from the hydroxyl group. After the desired transformations, the silyl group can be removed under mild acidic or fluoride ion conditions .

Material Science

The compound’s ability to form stable intermediates makes it useful in the development of new materials. For example, it can be used as a starting material for the synthesis of red electroluminescent polyfluorenes, which are important in the creation of OLED (Organic Light Emitting Diode) displays .

Asymmetric Synthesis

This compound can be involved in asymmetric addition reactions with β-substituted cyclic enones. Asymmetric synthesis is vital for producing chiral compounds, which are essential in the pharmaceutical industry for creating drugs with specific desired activities .

Hydroarylation and Heterocyclization

The benzaldehyde moiety of the compound can participate in hydroarylation and heterocyclization reactions with phenylpropiolates. These reactions are important for constructing aromatic and heterocyclic compounds, which are common structures in many pharmaceuticals .

Suzuki-Miyaura Coupling Reactions

It can also be used as a reactant in double Suzuki-Miyaura coupling reactions. This type of reaction is widely used in cross-coupling to form biaryl compounds, which are prevalent in many organic molecules, including pharmaceuticals and agrochemicals .

Safety And Hazards

The safety and hazards associated with similar compounds like (tert-Butyldimethylsiloxy)acetaldehyde include being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4Si/c1-15(2,3)20(6,7)19-14-12(17-4)8-11(10-16)9-13(14)18-5/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFQDDNVGFSXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Trifluoroacetyl)-4-chlorophenyl]-2-bromoacetamide](/img/structure/B1144612.png)

![Acetamide, N-[2-(1-methylethyl)phenyl]-](/img/structure/B1144622.png)